5H-Dibenzo[b,f]azepine-5-carbonyl bromide
Description
Contextual Significance as a Key Intermediate in Organic Synthesis
5H-Dibenzo[b,f]azepine-5-carbonyl bromide functions as a key intermediate in organic synthesis, primarily as a reagent for attaching the 5H-dibenzo[b,f]azepine-5-carbonyl group to other molecules. The dibenzo[b,f]azepine scaffold is a core component of several significant pharmaceutical agents simsonpharma.com. The carbonyl halide derivatives of this scaffold are particularly important for creating amide linkages.
While the vast majority of industrial and laboratory syntheses, including the landmark synthesis of the anticonvulsant drug carbamazepine (B1668303), utilize the more common and less expensive 5H-dibenzo[b,f]azepine-5-carbonyl chloride niscpr.res.inlookchem.com, the bromide version offers a higher degree of reactivity. This enhanced reactivity can be advantageous in specific synthetic contexts where the chloride analogue may be too sluggish or require harsher conditions. Its application is noted in the context of analytical method development and validation for related compounds, where it can serve as a reference standard or a starting material for synthesizing specific impurities synzeal.com. The choice between the carbonyl bromide and carbonyl chloride often involves a trade-off between reactivity, cost, and stability, positioning the bromide as a tool for more specialized or challenging synthetic routes.
Historical Perspective of its Discovery and Early Applications
Specific historical accounts detailing the first synthesis and application of this compound are not widely documented, largely because its history is intertwined with and overshadowed by its chloride analogue. The parent compound, 5H-dibenzo[b,f]azepine (iminostilbene), has been known for much longer, with its synthesis being a subject of study since the late 19th and early 20th centuries beilstein-journals.org.
The development of acyl halide derivatives gained prominence following the synthesis of carbamazepine from 5H-dibenzo[b,f]azepine-5-carbonyl chloride, first described by W. Schindler lew.rogoogle.com. The exploration of related halide compounds likely emerged from this foundational work. One of the few documented methods that can lead to the formation of the carbonyl bromide occurs during the synthesis of carbamazepine from 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl). In this multi-step process, a thermal dehydrobromination or debromination of a brominated intermediate can result in a partial (30-40%) exchange of the chlorine atom on the 5-chlorocarbonyl group for a bromine atom google.comjustia.com. This suggests that the carbonyl bromide may have been initially identified as a co-product in processes aimed at producing other derivatives.
Structural Framework and Reactive Acyl Halide Moiety
The molecular structure of this compound consists of a central seven-membered azepine ring fused to two benzene (B151609) rings. This tricyclic system, known as the iminostilbene (B142622) nucleus, is nearly planar and conformationally rigid. The key functional group is the N-carbonyl bromide moiety attached to the nitrogen atom at position 5.
The reactivity of this compound is dominated by the acyl bromide group (-COBr). Acyl halides are highly reactive acylating agents, and acyl bromides are generally more reactive than their corresponding acyl chloride analogues. This is due to the properties of the bromide ion, which is a larger, more polarizable, and better leaving group than the chloride ion. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This allows for rapid and often high-yield reactions with a wide range of nucleophiles, including amines, alcohols, and water, to form amides, esters, and carboxylic acids, respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 40421-05-4 | simsonpharma.comsynzeal.com |
| Molecular Formula | C₁₅H₁₀BrNO | synzeal.com |
| Molecular Weight | 300.15 g/mol | simsonpharma.com |
| Synonyms | Iminostilbene N-Carbonyl Bromide | simsonpharma.comsynzeal.com |
Table 2: General Reactivity Comparison of Acyl Halides
| Feature | Acyl Bromide (-COBr) | Acyl Chloride (-COCl) |
|---|---|---|
| Reactivity | Higher | Lower |
| Leaving Group Ability | Excellent (Br⁻ is a better leaving group) | Good (Cl⁻ is a good leaving group) |
| Electrophilicity of Carbonyl C | Very High | High |
| Synthetic Utility | Preferred for difficult acylations or when milder conditions are needed. | Widely used due to lower cost and greater stability. |
Structure
3D Structure
Properties
CAS No. |
40421-05-4 |
|---|---|
Molecular Formula |
C15H10BrNO |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
benzo[b][1]benzazepine-11-carbonyl bromide |
InChI |
InChI=1S/C15H10BrNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H |
InChI Key |
KRUYHEHMJWBQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5h Dibenzo B,f Azepine 5 Carbonyl Chloride
Phosgenation Routes from 5H-Dibenzo[b,f]azepine (Iminostilbene)
The reaction of iminostilbene (B142622) with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) is the principal industrial method for producing 5H-Dibenzo[b,f]azepine-5-carbonyl chloride. niscpr.res.in This process involves the substitution of the hydrogen atom on the nitrogen of the azepine ring with a carbonyl chloride group.
Direct phosgenation involves introducing phosgene gas into a suspension or solution of iminostilbene in an inert solvent. google.com The choice of solvent is critical for managing reaction temperature, solubility of reactants and products, and minimizing side reactions. Aromatic hydrocarbons such as toluene (B28343) and chlorobenzene (B131634) are frequently used. google.comgoogle.com
The reaction proceeds with the formation of the desired product and an equivalent amount of iminostilbene hydrochloride as a byproduct. googleapis.com This hydrochloride salt precipitates from the solution, which means that without further intervention, the maximum theoretical yield is limited to 50% as half of the starting iminostilbene is sequestered as the salt. googleapis.com Industrial processes have been developed to overcome this limitation.
| Solvent | Typical Temperature Range (°C) | Key Observations | Reference |
|---|---|---|---|
| Toluene | 50 - 110 | Commonly used; reaction mixture often heated to reflux to drive the reaction to completion. | niscpr.res.ingoogleapis.com |
| Chlorobenzene | 40 - 60 | Offers better solubility for the product compared to toluene, which can prevent premature crystallization. | google.com |
| Dioxane | Room Temperature | Used in lab-scale syntheses, often with a base to neutralize HCl. | lew.roresearchgate.net |
To improve yields and reaction control, two-stage protocols have been developed. These methods address the issue of iminostilbene hydrochloride formation.
A common industrial variant involves:
Initial "Cold" Phosgenation: Phosgene is introduced to the iminostilbene suspension at a moderate temperature (e.g., 35-60°C) until approximately 50% of the iminostilbene has been converted. google.comgoogleapis.com At this point, the reaction mixture consists of the product and iminostilbene hydrochloride.
Base Addition and Final Phosgenation: An aqueous base (such as dilute NaOH, KOH, or ammonia (B1221849) water) is slowly added to the reaction mixture. google.com This neutralizes the hydrochloride, liberating the free iminostilbene, which can then react with the continuously supplied phosgene. This allows the reaction to proceed to completion with significantly higher yields. google.comgoogleapis.com
This two-stage approach provides better control over the exothermic reaction and suppresses the formation of impurities that can occur at higher temperatures. googleapis.com
Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring safety.
Temperature: High-temperature phosgenations (hot phosgenation) can lead to side reactions and discoloration of the product. googleapis.com A preferred method involves an initial cold phosgenation phase followed by a warmer phase to complete the reaction. google.comgoogleapis.com Maintaining the temperature between 35°C and 60°C during the base-addition phase is often recommended to ensure the product remains in solution and the reaction proceeds efficiently. google.comgoogle.com
Reagents: While gaseous phosgene is common, solid triphosgene (bis(trichloromethyl) carbonate) is a safer and more easily handled alternative, particularly in laboratory settings. niscpr.res.inepo.org When triphosgene is used, a tertiary amine base like triethylamine (B128534) is typically added to neutralize the hydrochloric acid formed during the reaction. epo.orggoogleapis.com
Monitoring: The reaction's progress can be monitored by thin-layer chromatography (TLC) to confirm the complete consumption of iminostilbene. google.com
| Parameter | Condition | Purpose/Advantage | Reference |
|---|---|---|---|
| Temperature Control | Initial cold phase (35-60°C), optional warmer phase | Minimizes side reactions, improves product quality and color. | google.comgoogleapis.com |
| Reagent Choice | Triphosgene instead of phosgene gas | Safer handling, easier dosing. | niscpr.res.inepo.org |
| Base Addition | Slow addition of dilute aqueous base after 50% conversion | Liberates iminostilbene from its hydrochloride salt, driving the reaction to >90% yield. | google.com |
| Solvent | Chlorobenzene | Higher solubility of the product allows for lower reaction temperatures. | google.comgoogle.com |
Alternative Carbonylation Approaches
Concerns over the high toxicity of phosgene have prompted research into alternative reagents for introducing the carbonyl group.
One documented alternative involves the use of cyanogen (B1215507) halides, such as cyanogen chloride (ClCN). This method can be used to synthesize N-cyano-iminostilbene, which can then be further processed. epo.org However, cyanogen chloride is also a toxic gas, limiting its advantages over phosgene in terms of handling safety. epo.org
While phosgenation remains the dominant method for this specific conversion, the broader field of organic synthesis is continually developing phosgene-free methods for creating carbonyl chlorides and related compounds. These strategies, while not yet widely reported specifically for iminostilbene, could represent future avenues of investigation. Such methods often involve activators for carbon dioxide or other C1 sources.
Industrial Scale Preparation and Process Enhancements
The large-scale synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is dominated by the direct reaction of iminostilbene with phosgene. Process enhancements have focused on moving from high-temperature methods to more controlled, lower-temperature processes that offer significant advantages in terms of product quality and safety.
An analysis of patent literature reveals a clear evolution in the industrial synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, primarily moving from high-temperature "hot phosgenation" to more refined low-temperature processes.
The initial synthesis, as described by W. Schindler, involved suspending iminostilbene in a solvent like toluene and introducing phosgene, which caused the reaction temperature to rise to 70°C. To drive the reaction to completion, the mixture was often heated to reflux, a process that could take 18-24 hours. google.comgoogleapis.com This "hot phosgenation" method presented several disadvantages, including high energy consumption, long reaction times, significant corrosion of equipment, and the formation of numerous impurities due to the harsh conditions. google.comgoogleapis.com One notable byproduct formed at temperatures above 90°C is 9-methylacridine, which arises from the narrowing of the azepine seven-membered ring. google.com
More recent patents describe improved, safer, and more efficient low-temperature methods. google.com These processes are typically conducted in inert aromatic solvents such as toluene or chlorobenzene at temperatures between 20°C and 60°C, with a preferred range of 35-50°C. google.com A key challenge in this reaction is that the initial reaction of iminostilbene with phosgene forms an equimolecular mixture of the desired product and iminostilbene hydrochloride. google.comgoogle.com The hydrochloride salt is largely unreactive towards further phosgenation and precipitates, limiting the yield to about 50%. googleapis.com
Modern industrial processes have overcome this limitation by introducing an aqueous base after the initial 50% conversion. google.comgoogle.com This base, which can be a dilute solution of an alkali metal hydroxide (B78521) or carbonate, neutralizes the hydrochloride, liberating the iminostilbene to react with phosgene. google.comgoogle.com This enhancement allows the reaction to proceed to completion under milder, acidic conditions, significantly reducing reaction time and suppressing the formation of byproducts like 9-methylacridine. googleapis.comgoogle.com The final product is often purified by crystallization from a solvent like methanol. google.comgoogle.com
| Parameter | Traditional "Hot Phosgenation" | Modern Low-Temperature Process |
|---|---|---|
| Temperature Range | 70°C to Reflux (>100°C) | 35–60°C |
| Reaction Time | 18–24 hours | 4–6 hours |
| Key Challenge | High impurity formation, energy intensive | Formation of iminostilbene hydrochloride intermediate |
| Process Enhancement | Thermal dissociation of hydrochloride at high heat | In-situ neutralization of hydrochloride with aqueous base |
| Typical Yield | ~82–85% | >90% |
| Byproduct Control | Poor, significant formation of 9-methylacridine | Excellent, byproduct formation is strongly suppressed |
The industrial synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride from iminostilbene and phosgene is typically a direct acylation reaction that does not require a catalyst. The reaction mechanism proceeds through the nucleophilic attack of the nitrogen atom of the iminostilbene on the electrophilic carbon atom of phosgene.
The reaction can be summarized in two main stages:
Initial Phosgenation : One molecule of iminostilbene reacts with phosgene to produce one molecule of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride and one molecule of hydrogen chloride (HCl).
5H-Dibenzo[b,f]azepine + COCl₂ → 5H-Dibenzo[b,f]azepine-5-carbonyl chloride + HCl
Acid-Base Reaction : The generated HCl then reacts with a second molecule of unreacted iminostilbene, which is a basic secondary amine, to form the iminostilbene hydrochloride salt.
5H-Dibenzo[b,f]azepine + HCl → Iminostilbene Hydrochloride
This second reaction effectively removes half of the starting material from the reaction pathway, leading to the previously mentioned ~50% yield limit if the hydrochloride is not addressed. googleapis.com The process enhancements detailed in the patent literature, such as the addition of an aqueous base, are not catalytic but rather stoichiometric measures to regenerate the free iminostilbene from its hydrochloride salt, allowing the phosgenation to proceed to completion. google.comgoogle.com The reaction is driven by the continuous introduction of phosgene and the management of the HCl byproduct. google.com
The industrial production of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride involves significant environmental and safety challenges, primarily due to the use of highly toxic phosgene gas. Phosgene is a colorless, volatile liquid with a low boiling point, and its odor detection threshold is higher than the safe exposure limit, making it a serious inhalation hazard. researchgate.net
Safety Measures: Industrial facilities handling phosgene operate under stringent safety protocols. Key measures include:
Containment: Phosgenation reactions are conducted in dedicated, contained, and sensor-monitored areas, often in a stand-alone building or a specialized chamber under negative pressure to prevent any leaks from spreading. google.combeilstein-journals.org
Automation: Production facilities are typically fully automated and supervised by video, with emergency shutdown systems that activate if process parameters deviate from the defined ranges. Operator presence in the reaction area during phosgenation is strictly prohibited. google.combeilstein-journals.org
Detection: Triple-redundant phosgene detection systems are employed, including fixed sensors, mobile devices, and personal detection badges worn by personnel. google.com Alarms are set at very low levels (e.g., 0.1 ppm for an optical alarm and 0.2 ppm for an acoustic alarm). google.combeilstein-journals.org
Emergency Systems: In case of a leak, automated ammonia sprinklers can be activated to neutralize the phosgene in the contained area. google.combeilstein-journals.org Off-gases from the reaction are passed through scrubbers containing sodium hydroxide (NaOH) to neutralize any unreacted phosgene and the HCl byproduct. google.com
Personal Protective Equipment (PPE): Specially trained technicians are required to wear appropriate PPE, including gas masks and, in emergencies, fully encapsulated protective suits with self-contained breathing apparatus. google.comgoogle.com
Environmental Considerations: From an environmental perspective, modern process enhancements have led to significant improvements.
Waste Reduction: The shift from high-temperature to low-temperature processes minimizes the formation of byproducts, such as 9-methylacridine, leading to a cleaner product and less waste. googleapis.comgoogle.com The aqueous phase from the reaction workup contains and removes these amine-like byproducts as their hydrochloride salts. google.com
Emission Control: The older "hot phosgenation" methods generated significant off-gas pollution from released HCl, entrained phosgene, and solvent vapors. google.com Modern processes, with their efficient off-gas scrubbing systems, drastically reduce these emissions. google.com
Phosgene Handling: To minimize risks associated with transport and storage, phosgene is often produced and consumed within the same plant.
Chemical Reactivity and Transformation Mechanisms of 5h Dibenzo B,f Azepine 5 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group is an excellent leaving group, facilitating reactions with a variety of nucleophiles. This reactivity is central to its role as a building block for numerous derivatives, including amides, hydrazides, and ureas.
Aminolysis to Form Amide Derivatives
The reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with amines, a process known as aminolysis, is a cornerstone of its synthetic applications, leading to the formation of stable amide derivatives. This reaction proceeds through a classic nucleophilic acyl substitution mechanism.
A prominent example of this reaction is the synthesis of Carbamazepine (B1668303) (5H-dibenzo[b,f]azepine-5-carboxamide), a widely used anticonvulsant and mood-stabilizing drug. niscpr.res.inlew.ro This synthesis is achieved by treating the carbonyl chloride with ammonia (B1221849). niscpr.res.in
Furthermore, reactions with cyclic secondary amines have been employed to synthesize new polycyclic compounds. For instance, reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride with pyrrolidine (B122466) and 1-phenylpiperazine (B188723) yields the corresponding amide derivatives. lew.roresearchgate.net These reactions are typically carried out in an anhydrous solvent like dioxane, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. lew.roresearchgate.net
| Amine Nucleophile | Product Name | Reference |
|---|---|---|
| Ammonia (liq.) | 5H-Dibenzo[b,f]azepine-5-carboxamide (Carbamazepine) | niscpr.res.in |
| Pyrrolidine | (5H-Dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | lew.roresearchgate.net |
| 1-Phenylpiperazine | (5H-Dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | lew.roresearchgate.net |
Reactions with Hydrazine (B178648) Hydrate (B1144303) for Hydrazide Synthesis
The treatment of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with hydrazine hydrate is a crucial step for the synthesis of 5H-dibenzo[b,f]azepine-5-acid hydrazide (also referred to as 5H-dibenzo[b,f]azepine-5-carbohydrazide). niscpr.res.innih.govresearchgate.net This reaction typically involves stirring the reactants in a solvent such as absolute ethanol. niscpr.res.in The resulting hydrazide is a versatile intermediate, suitable for covalent attachment to proteins or for further reactions to create more complex molecules like hydrazide-hydrazone derivatives or 1,3,4-oxadiazoles. niscpr.res.innih.gov For example, the synthesized hydrazide can be reacted with various acid chlorides, such as 4-chlorobenzoyl chloride or 4-methylbenzoyl chloride, to produce N'-aroyl-5H-dibenzo[b,f]azepine-5-carbohydrazides. nih.gov
| Reactant | Product | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Hydrazine Hydrate | 5H-Dibenzo[b,f]azepine-5-acid hydrazide | Stirred in absolute ethanol, followed by reflux. | niscpr.res.in |
| 5H-Dibenzo[b,f]azepine-5-acid hydrazide + 4-Chlorobenzoyl chloride | N'-(4-Chlorobenzoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide | Stirred in chloroform (B151607) with triethylamine at room temperature. | nih.gov |
| 5H-Dibenzo[b,f]azepine-5-acid hydrazide + 4-Methylbenzoyl chloride | N'-(4-Methylbenzoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide | Stirred in chloroform with triethylamine at room temperature. | nih.gov |
| 5H-Dibenzo[b,f]azepine-5-acid hydrazide + 2-Phenylacetyl chloride | N'-(2-Phenylacetyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide | Stirred in chloroform with triethylamine at room temperature. | nih.gov |
Esterification with Alcohols
In line with the general reactivity of acyl chlorides, 5H-dibenzo[b,f]azepine-5-carbonyl chloride readily undergoes esterification when reacted with alcohols. This nucleophilic acyl substitution reaction produces the corresponding ester of 5H-dibenzo[b,f]azepine-5-carboxylic acid. The reaction proceeds with the alcohol's oxygen atom acting as the nucleophile, attacking the electrophilic carbonyl carbon and subsequently displacing the chloride ion. This process is fundamental for creating a variety of ester derivatives, expanding the chemical diversity of the dibenzo[b,f]azepine scaffold.
Formation of Urea (B33335) Derivatives
5H-Dibenzo[b,f]azepine-5-carbonyl chloride serves as a precursor for the synthesis of various urea derivatives. lookchem.com These compounds have been identified as potent antagonists of the P2X4 receptor, which is implicated in physiological processes such as pain and inflammation. lookchem.com The synthesis involves the reaction of the carbonyl chloride with an appropriate amine, leading to the formation of a substituted urea. This pathway highlights the compound's importance in medicinal chemistry for developing targeted therapeutic agents. lookchem.com Another route to form a carboxamide, which can be considered a monosubstituted urea, involves reacting 5H-dibenzo[b,f]azepine with a cyanate (B1221674) salt. google.comgoogle.com
Electrophilic Substitution and Functionalization of the Dibenzoazepine Core
Beyond the reactions at the carbonyl group, the dibenzo[b,f]azepine ring system itself can undergo functionalization. The electronic nature of the fused aromatic rings and the central seven-membered ring allows for electrophilic substitution reactions.
Regioselective Bromination at the 10,11-Positions
A key transformation of the dibenzo[b,f]azepine core is the regioselective bromination at the 10 and 11 positions. lookchem.com The carbon-carbon double bond in the central azepine ring is susceptible to electrophilic addition. The reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with elemental bromine leads to the formation of trans-10,11-dibromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride. lookchem.comgoogle.com This dibrominated derivative is a valuable intermediate for further synthetic manipulations, including the production of Oxcarbazepine and other related pharmaceutical compounds. google.com The reaction is typically performed by adding liquid bromine to a solution of the starting material in a suitable solvent like acetic acid. google.com
Subsequent Dehydrohalogenation Reactions
Dehydrohalogenation reactions are pivotal in the synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride from its saturated precursor, 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride. This transformation introduces the critical C10-C11 double bond that characterizes the iminostilbene (B142622) core. The process typically involves a two-step sequence: initial halogenation followed by elimination.
The saturated precursor, 5-chlorocarbonyl-10,11-dihydro-dibenz[b,f]azepine, is first reacted with a brominating agent, such as elemental bromine, in an inert organic solvent. google.com This reaction yields a mixture of halogenated intermediates, primarily the 10-monobromo and 10,11-dibromo derivatives. google.com
Following the bromination step, the resulting intermediates undergo thermal dehydrobromination and/or debromination to form the unsaturated dibenzo[b,f]azepine ring system. This elimination reaction effectively removes hydrogen bromide (HBr) or bromine (Br₂) to create the double bond. google.com A notable side reaction during this thermal process is the partial exchange of the chlorine atom in the 5-chlorocarbonyl group for a bromine atom, resulting in a mixture of the target carbonyl chloride and the corresponding 5-bromocarbonyl derivative. google.com
Table 1: Key Steps in Dehydrohalogenation Synthesis
| Step | Reactant | Reagent(s) | Key Intermediate(s) | Transformation |
|---|---|---|---|---|
| 1. Bromination | 5-Chlorocarbonyl-10,11-dihydro-dibenz[b,f]azepine | Elemental Bromine (Br₂) | 10-Monobromo- and 10,11-Dibromo- derivatives | Addition of bromine across the C10-C11 single bond |
| 2. Elimination | Brominated Intermediates | Heat (Thermal) | 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | Elimination of HBr and/or Br₂ to form C=C double bond |
Hydrolytic Pathways and Stability in Aqueous Environments
The stability of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride in aqueous environments is highly dependent on the pH of the solution. The carbonyl chloride group is a reactive acyl chloride, making it susceptible to hydrolysis.
In neutral or moist environments, the compound readily undergoes hydrolysis to produce 5H-dibenzo[b,f]azepine-5-carboxylic acid and hydrochloric acid. smolecule.com This reaction demonstrates the inherent instability of the compound in the presence of water.
The compound is particularly sensitive to alkaline conditions. In the presence of dilute aqueous alkali, 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is described as an alkali-sensitive carbamic acid chloride. It undergoes rapid hydrolysis to the corresponding carbamic acid sodium salt, which is unstable and spontaneously decarboxylates to yield the parent amine, 5H-dibenzo[b,f]azepine (iminostilbene). google.com This reactivity precludes the use of aqueous alkaline solutions for certain reactions involving this compound. google.com
Conversely, the compound exhibits notable stability under hot, acidic aqueous conditions. During its synthesis, a crucial step involves the quenching of excess phosgene (B1210022), a highly toxic reagent. This is achieved by treating the reaction mixture with water at elevated temperatures (80–90°C) while maintaining a highly acidic environment (pH 1). google.com Under these conditions, the excess phosgene is rapidly hydrolyzed and destroyed, while the 5H-Dibenzo[b,f]azepine-5-carbonyl chloride remains largely intact. This procedure also serves to purify the product, as certain amine byproducts, such as 9-methylacridine, are extracted into the acidic aqueous phase as their hydrochloride salts. google.com
Table 2: pH-Dependent Hydrolysis of 5H-Dibenzo[b,f]azepine-5-carbonyl Chloride
| Condition | Pathway | Major Product(s) | Stability |
|---|---|---|---|
| Neutral (Aqueous) | Hydrolysis | 5H-Dibenzo[b,f]azepine-5-carboxylic acid, Hydrochloric acid | Unstable |
| Alkaline (Aqueous) | Hydrolysis & Decarboxylation | 5H-Dibenzo[b,f]azepine (Iminostilbene) | Highly Unstable |
| Acidic (Aqueous, 80-90°C) | - | (Compound remains intact) | Relatively Stable |
Ring Expansion and Rearrangement Reactions Involving the Azepine Core
The tricyclic dibenzo[b,f]azepine ring system is a structurally important scaffold in medicinal chemistry, valued for its conformational properties that allow interaction with a range of biological targets. nih.govbeilstein-journals.org This core structure is generally stable, and the primary reactivity of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is dominated by the N-carbonyl chloride functional group.
While the dibenzo[b,f]azepine core itself does not typically undergo ring expansion or rearrangement reactions after its formation, such transformations are crucial in its synthesis. Several synthetic strategies rely on ring expansion of six-membered ring precursors to construct the seven-membered azepine ring. beilstein-journals.orgnih.gov A classic example is the Wagner–Meerwein rearrangement of acridin-9-ylmethanol, which, upon treatment with acid, expands to form the 5H-dibenzo[b,f]azepine skeleton. nih.gov Other approaches include rearrangements of phenyl-oxindoles to create the same core structure. researchgate.net
However, these reactions are synthetic routes to the dibenzo[b,f]azepine core, not reactions of it. The literature on the chemical transformations of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride focuses on functionalization at the nitrogen atom via the carbonyl chloride group, with the tricyclic azepine core remaining intact during these subsequent reactions. lew.roniscpr.res.in
Applications of 5h Dibenzo B,f Azepine 5 Carbonyl Chloride in Advanced Organic Synthesis
Intermediate in the Synthesis of Complex Polycyclic Compounds
The primary and most well-documented application of 5H-dibenzo[b,f]azepine-5-carbonyl chloride is its role as a key intermediate in the synthesis of pharmaceutically active polycyclic compounds. lookchem.comchemicalbook.com The dibenzo[b,f]azepine core, also known as the iminostilbene (B142622) scaffold, is central to several important drugs. nih.govbeilstein-journals.org
The carbonyl chloride provides a reactive handle for N-acylation reactions. This allows for the facile introduction of a carboxamide group at the 5-position, a critical structural feature for biological activity in several medications. A prominent example is the industrial synthesis of Carbamazepine (B1668303), a widely used anticonvulsant and mood-stabilizing drug. lookchem.comniscpr.res.in In this process, 5H-dibenzo[b,f]azepine-5-carbonyl chloride is reacted with ammonia (B1221849) to produce 5H-dibenzo[b,f]azepine-5-carboxamide (Carbamazepine). niscpr.res.in
Furthermore, this intermediate is used to create a variety of other derivatives. Research has demonstrated its reaction with different nucleophiles, such as 1-phenylpiperazine (B188723) and pyrrolidine (B122466), to generate new, complex polycyclic compounds with potential applications in medicinal chemistry. lew.roresearchgate.net The compound can also be brominated to yield trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, which serves as a precursor for other active pharmaceutical ingredients like Oxcarbazepine. lookchem.comgoogle.com
Table 1: Examples of Polycyclic Compounds Synthesized from 5H-Dibenzo[b,f]azepine-5-carbonyl Chloride
| Precursor | Reagent | Resulting Compound | Classification |
|---|---|---|---|
| 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | Ammonia | Carbamazepine | Anticonvulsant Drug |
| 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | Pyrrolidine | (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | Synthetic Derivative |
| 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | 1-Phenylpiperazine | (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | Synthetic Derivative |
| 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | Hydrazine (B178648) Hydrate (B1144303) | 5H-dibenzo[b,f]azepine-5-acid hydrazide | Synthetic Intermediate |
Precursor for the Development of Specialty Organic Reagents
Beyond its direct role in pharmaceutical synthesis, the dibenzo[b,f]azepine scaffold, accessed via its carbonyl halide derivatives, is valuable for creating specialized reagents for advanced chemical applications.
The rigid tricyclic structure of the dibenzo[b,f]azepine moiety makes it an attractive scaffold for the design of ligands used in transition metal catalysis. While direct synthesis from the carbonyl bromide is not extensively detailed, the principle of using this scaffold is established. For example, derivatives of the related 10,11-dihydrodibenzo[b,f]azepine have been functionalized to create pincer ligands for rhodium (Rh) and iridium (Ir) metal complexes. nih.gov
The synthetic strategy involves using the reactive site on the nitrogen atom to attach side arms capable of coordinating to a metal center. The 5H-dibenzo[b,f]azepine-5-carbonyl bromide or chloride can be reacted with a nucleophile that contains other functional groups, initiating the synthesis of a complex ligand. These ligands can create a specific chiral environment around a metal center, such as Rh(I), enabling stereoselective transformations in asymmetric catalysis. nih.govunt.edu The synthesis of Rh(I)-N-heterocyclic carbene (NHC) complexes from related benzodiazepine (B76468) structures further highlights the utility of azepine-containing scaffolds in coordinating with catalytically relevant metals. nih.govosti.gov
The structural rigidity and well-defined geometry of the dibenzo[b,f]azepine unit make it a suitable building block, or "strut," for the construction of crystalline, porous materials like molecular organic frameworks (MOFs). nih.gov MOFs are highly ordered, three-dimensional structures with potential applications in gas storage, separation, and catalysis.
By reacting the bifunctionalized derivatives of the dibenzo[b,f]azepine core, it can be incorporated as a linker within a larger framework. Reports in the literature describe the use of dibenzo[b,f]azepine-derived ligands in the formation of MOFs, such as in a copper(II) wagon wheel complex. nih.gov The 5H-dibenzo[b,f]azepine-5-carbonyl halide serves as a key starting material to introduce the dibenzo[b,f]azepine moiety onto multifunctional linkers, which are then assembled into the final porous framework.
Role in the Synthesis of Chemical Reference Standards and Impurity Profiles
In the pharmaceutical industry, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. This requires the identification, quantification, and control of all potential impurities. Because 5H-dibenzo[b,f]azepine-5-carbonyl chloride is a direct precursor to Carbamazepine, it is considered a critical process-related impurity. lookchem.comlgcstandards.com
Therefore, a highly purified sample of 5H-dibenzo[b,f]azepine-5-carbonyl chloride itself is synthesized and used as a chemical reference standard. lgcstandards.com Analytical chemists use this standard to develop and validate methods, such as high-performance liquid chromatography (HPLC), to detect and measure trace amounts of this intermediate in the final Carbamazepine drug product. Similarly, 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl bromide is recognized as an impurity related to Carbamazepine. veeprho.com The availability of these reference standards is essential for quality control and for meeting the stringent requirements of regulatory agencies.
Contributions to Materials Science (via Dibenzoazepine Scaffold)
The unique electronic and photophysical properties of the dibenzo[b,f]azepine scaffold have led to its exploration in the field of materials science. nih.govbeilstein-journals.org The core structure is electron-rich and possesses a rigid, conjugated system, which are desirable features for optoelectronic applications.
Researchers have incorporated the dibenzo[b,f]azepine moiety into larger molecules designed for use in organic light-emitting diodes (OLEDs) and as dyes in dye-sensitized solar cells (DSSCs). beilstein-journals.org The carbonyl halide at the 5-position provides a convenient and efficient chemical handle to attach the dibenzo[b,f]azepine scaffold to other functional units, such as electron-donating or electron-accepting groups, to tune the material's electronic properties. This functionalization is key to developing novel materials with enhanced performance in electronic devices. nih.govbeilstein-journals.org
Table 2: Applications of the Dibenzo[b,f]azepine Scaffold in Materials Science
| Application Area | Function of Dibenzo[b,f]azepine Scaffold | Desirable Properties |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Core component of emitter or host materials | Rigidity, thermal stability, electron-rich nature |
| Dye-Sensitized Solar Cells (DSSCs) | Component of organic dye molecules | Strong light absorption, good electronic coupling |
Advanced Spectroscopic and Chromatographic Characterization Techniques in the Study of 5h Dibenzo B,f Azepine 5 Carbonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5H-dibenzo[b,f]azepine derivatives. Through ¹H NMR, ¹³C NMR, and various 2D-NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the structure. For the 5H-dibenzo[b,f]azepine core, the aromatic protons typically appear as a complex multiplet in the range of δ 7.30–7.55 ppm. The two vinylic protons on the central azepine ring characteristically appear as a singlet at approximately δ 7.00 ppm nih.gov. The specific chemical shifts and coupling patterns are essential for confirming the substitution pattern on the aromatic rings.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the acyl bromide group is a key diagnostic signal, expected to appear in the downfield region of the spectrum. For the analogous 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, this signal is observed at approximately 165 ppm . The aromatic carbons of the dibenzo[b,f]azepine skeleton typically resonate between δ 128.0 and 140.0 ppm, while the vinylic carbons of the central ring also have distinct signals nih.govajol.info.
Table 1: Representative NMR Data for 5H-Dibenzo[b,f]azepine Derivatives Note: Data is based on closely related derivatives as specific data for the bromide is not available. Chemical shifts are reported in ppm.
| Nucleus | Signal Type | Typical Chemical Shift (δ) Range | Assignment | Reference |
|---|---|---|---|---|
| ¹H | Multiplet | 7.30 - 7.55 | Aromatic protons | nih.gov |
| ¹H | Singlet | ~7.00 | Vinylic protons (C=CH) | nih.gov |
| ¹³C | Singlet | ~165 | Carbonyl carbon (C=O) | |
| ¹³C | Multiple Signals | 128.0 - 140.0 | Aromatic & Vinylic carbons | nih.govajol.info |
Infrared (IR) Spectroscopy for Carbonyl and Heterocyclic System Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For 5H-Dibenzo[b,f]azepine-5-carbonyl bromide, the most diagnostic absorption band is that of the carbonyl (C=O) group. In the analogous acyl chloride, this appears as a strong, sharp peak at 1765 cm⁻¹ . Acyl bromides typically absorb at a slightly lower wavenumber, and thus the C=O stretch for the title compound is expected in the region of 1750-1780 cm⁻¹. The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1480-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹ ajol.inforesearchgate.net.
Table 2: Characteristic IR Absorption Frequencies for 5H-Dibenzo[b,f]azepine Derivatives
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1750 - 1780 | Strong | |
| Aromatic C=C | Stretch | 1480 - 1600 | Medium-Weak | ajol.inforesearchgate.net |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak | researchgate.net |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (ESI, LC-MS)
Mass spectrometry (MS) is essential for confirming the molecular weight and providing insight into the structure through fragmentation analysis. The molecular formula of this compound is C₁₅H₁₀BrNO, corresponding to a molecular weight of approximately 300.15 g/mol .
A key feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Under Electrospray Ionization (ESI) or when coupled with Liquid Chromatography (LC-MS), the fragmentation pattern can further confirm the structure. Common fragmentation pathways for dibenzo[b,f]azepine derivatives involve the cleavage of the carbonyl group and fragmentation of the heterocyclic ring system lew.ro. For the title compound, a primary fragmentation would be the loss of the bromine radical (•Br) or the entire carbonyl bromide moiety (•COBr) to yield characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions lew.ro. A typical method involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water. Detection is commonly performed using a UV-VIS detector, as the dibenzo[b,f]azepine core contains strong chromophores lew.ro. The retention time of the compound is characteristic under specific chromatographic conditions, and the peak area is proportional to its concentration. This allows for the quantitative assessment of purity and the tracking of reactant consumption and product formation over time.
Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative monitoring of reactions thieme.de. For reactions involving this compound, silica gel plates are typically used as the stationary phase. The mobile phase, or eluent, is usually a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate over time and observing the disappearance of the starting material spot and the appearance of the product spot(s) google.com. Visualization is typically achieved under UV light, where the aromatic rings of the compounds fluoresce. The retention factor (Rf) value for each spot is a key parameter for identification under a given set of conditions.
Elemental Analysis for Compound Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of C, H, N, and Br are compared with the theoretically calculated values based on the molecular formula C₁₅H₁₀BrNO. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity ajol.inforesearchgate.net.
Table 3: Calculated Elemental Composition of this compound (C₁₅H₁₀BrNO)
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 59.99 |
| Hydrogen | H | 1.01 | 3.36 |
| Bromine | Br | 79.90 | 26.61 |
| Nitrogen | N | 14.01 | 4.66 |
| Oxygen | O | 16.00 | 5.33 |
Compound Index
Theoretical and Computational Chemistry Approaches Applied to 5h Dibenzo B,f Azepine 5 Carbonyl Chloride
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For the 5H-Dibenzo[b,f]azepine core structure, these calculations elucidate key geometric parameters and electronic properties.
Table 1: Key Geometric Parameters of the Dibenzo[b,f]azepine Core Investigated by Theoretical Methods.
| Parameter | Description | Typical Findings from Computational Studies |
|---|---|---|
| C10-C11 Bond Length | The length of the ethylene bridge bond in the central ring. | Varies depending on saturation; influences the ring's conformation. nih.gov |
| Dihedral Angle (α) | The angle between the planes of the two aromatic side rings. | Typically ranges from 0 to 8 degrees, indicating the degree of folding. nih.gov |
Electronic Structure: The electronic structure is often analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, the HOMO is expected to be localized primarily on the electron-rich dibenzoazepine ring system, while the LUMO may have significant contributions from the carbonyl chloride group, highlighting its electrophilic nature.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the seven-membered azepine ring makes conformational analysis a critical aspect of studying dibenzo[b,f]azepine derivatives.
Conformational Analysis: This process involves identifying all possible stable conformations (local minima on the potential energy surface) and determining their relative energies. Methods like potential energy surface scans, where the energy is calculated as a function of specific dihedral angles, are employed. For the dibenzo[b,f]azepine system, the boat-like conformation of the central ring is a key feature. nih.gov The interconversion between different conformers can be studied to understand the molecule's dynamic behavior.
Molecular Dynamics (MD) Simulations: MD simulations provide a way to explore the conformational landscape of a molecule over time by solving Newton's equations of motion. biorxiv.org These simulations can reveal the accessible conformations at a given temperature and the transitions between them. For 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, MD simulations can illustrate how the carbonyl chloride substituent moves relative to the tricyclic core and how the central ring flexes and puckers over time, providing a more realistic picture of its structure in different environments (e.g., in solution).
Studies on Aromaticity and Electron Delocalization within the Dibenzoazepine System
Aromaticity is a key concept related to the stability and reactivity of cyclic conjugated systems, arising from the delocalization of π-electrons. arxiv.orgnih.gov
The 5H-Dibenzo[b,f]azepine structure contains two outer benzene (B151609) rings that are clearly aromatic, each possessing 6 π-electrons and satisfying Hückel's rule (4n+2 π-electrons). nih.gov The central seven-membered ring, however, is more complex. Its degree of aromaticity or antiaromaticity depends on its planarity and the extent of electron delocalization. nih.gov Computational chemistry offers several indices to quantify aromaticity:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character, while positive values suggest antiaromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.
Delocalization Indices (DI): Derived from the Quantum Theory of Atoms in Molecules (QTAIM), indices like the para-delocalization index (PDI) quantify the number of electrons shared between atoms. mdpi.com Higher values between para-related atoms in a ring suggest greater electron delocalization and aromaticity. mdpi.com
Ring Current Strength (RCS): This method quantifies the flow of π-electrons around the ring in the presence of an external magnetic field, which is a direct measure of aromaticity. mdpi.com
Studies on dibenzo[b,f]azepine analogues have shown that the central ring can exhibit partial aromaticity, especially if its conformation is relatively flat. nih.gov The mobility of electron density in some derivatives with a flat central ring can be comparable to that in the aromatic side rings. nih.gov
Table 2: Computational Indices for Aromaticity Assessment.
| Aromaticity Index | Principle | Interpretation for Aromaticity |
|---|---|---|
| NICS | Magnetic Shielding | Large negative value |
| HOMA | Geometric (Bond Lengths) | Value approaches 1 |
| PDI / MCBO | Electron Delocalization | High value |
Mechanistic Insights via Computational Modeling of Reaction Pathways
The 5H-Dibenzo[b,f]azepine-5-carbonyl chloride molecule contains a highly reactive acyl chloride functional group. Computational modeling is an invaluable tool for elucidating the mechanisms of reactions involving this group, such as nucleophilic substitution with amines or alcohols. lew.ro
By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. This involves:
Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and, most importantly, transition states.
Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy barrier, which is directly related to the reaction rate.
Vibrational Frequency Analysis: This analysis confirms the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For the reaction of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride with a nucleophile (e.g., pyrrolidine), computational modeling could be used to compare different possible mechanisms, such as a concerted pathway versus a stepwise pathway involving a tetrahedral intermediate. These calculations provide a detailed, step-by-step picture of bond breaking and formation during the chemical transformation.
Molecular Interaction Studies and Binding Affinity Predictions (excluding biological activity)
Computational methods can also be used to study non-covalent interactions between 5H-Dibenzo[b,f]azepine-5-carbonyl chloride and other molecules in a non-biological context. This is relevant for understanding its behavior in solution, its interaction with surfaces, or its role in the formation of molecular crystals or complexes.
These studies typically involve calculating the interaction energy between the molecule of interest and another entity (e.g., a solvent molecule, a graphene sheet, or another monomer). The total interaction energy can be decomposed into constituent parts, such as electrostatic, induction, dispersion, and exchange-repulsion forces, to understand the nature of the binding.
Methods for these calculations include:
Supramolecular Approach: The interaction energy is calculated as the difference between the energy of the complex and the sum of the energies of the isolated monomers.
Symmetry-Adapted Perturbation Theory (SAPT): This method directly calculates the interaction energy and provides a physically meaningful decomposition of the interaction forces.
By modeling these interactions, it is possible to predict the binding affinity and preferred orientation of the molecule in various non-biological systems, which can be crucial for applications in materials science and crystal engineering.
Process Chemistry and Optimization in the Production of 5h Dibenzo B,f Azepine 5 Carbonyl Chloride
Batch Process Optimization and Challenges in Scale-Up
The traditional production of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is conducted via a batch process, typically by introducing phosgene (B1210022) into a suspension of iminostilbene (B142622) in an inert aromatic solvent like toluene (B28343) or chlorobenzene (B131634). google.com The reaction is exothermic, necessitating careful temperature control, generally between 20°C and 60°C. google.com
A significant challenge in this process is the concurrent formation of iminostilbene hydrochloride as a by-product, which precipitates along with the desired product. google.com This creates an almost equimolecular mixture and presents several operational difficulties. The solid mass can make the reaction mixture difficult to stir, potentially halting the reaction before the iminostilbene is fully converted. google.com
Process optimization strategies have been developed to address these challenges. One patented improvement involves the addition of an aqueous base to the reaction mixture after the initial formation of the hydrochloride salt. google.com This liberates the iminostilbene from its salt, allowing it to react with phosgene and driving the reaction to completion while maintaining an acidic environment. google.com This optimization aims for a quantitative yield and a higher quality product by avoiding the high temperatures previously required to dissociate the iminostilbene hydrochloride. google.com
Key Batch Process Parameters:
| Parameter | Typical Value/Condition | Purpose |
| Reactants | Iminostilbene, Phosgene | Formation of the carbonyl chloride |
| Solvent | Toluene, Chlorobenzene | Inert reaction medium |
| Temperature | 20-60°C (optimized 35-60°C) | Control reaction rate and exotherm |
| Key Challenge | Formation of Iminostilbene HCl | Impedes reaction completion |
| Optimization | In-situ addition of aqueous base | Liberates iminostilbene for full conversion |
Scaling up this batch process presents further challenges. Managing the reaction's exothermicity in large reactors is critical for safety and to prevent side reactions. The handling of highly toxic phosgene requires stringent safety protocols and specialized equipment. Furthermore, ensuring efficient mixing of the heterogeneous reaction slurry on an industrial scale is crucial for achieving complete conversion and consistent product quality. google.com
Potential for Continuous Flow Synthesis and Automation
While specific literature on the continuous flow synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is not widely available, the pharmaceutical industry's broader shift from batch to continuous manufacturing (CM) highlights its potential. rsc.orgosti.gov The synthesis of carbamazepine (B1668303), the downstream product, has been explored in continuous flow systems, suggesting the feasibility for its precursors. rsc.org
Continuous flow reactors could offer significant advantages for this process. The high surface-area-to-volume ratio of these reactors allows for superior heat management, which is critical for controlling the exothermic phosgenation reaction. nih.gov This enhanced control can lead to improved safety and potentially higher selectivity, reducing by-product formation. The use of toxic reagents like phosgene can be managed more safely in an enclosed, automated flow system, minimizing operator exposure. nih.gov
Automation, integrated with continuous flow synthesis, could enable precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This would lead to greater consistency in product quality and allow for rapid process optimization. osti.gov A kinetic model developed for a related eco-friendly carbamazepine synthesis demonstrates how such models can be used to simulate and optimize yields in a continuous process, a principle applicable to the synthesis of its carbonyl chloride intermediate. rsc.orgosti.gov The move towards continuous manufacturing is driven by benefits like increased efficiency, smaller plant footprint, and improved quality control. osti.gov
Impurity Profiling and Control in Manufacturing
The purity of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is crucial for its use in pharmaceutical synthesis. The traditional batch process can result in a product with approximately 10% impurities. google.com Identifying and controlling these impurities is a key aspect of process control.
The main process-related impurities and by-products include:
Iminostilbene: Unreacted starting material. google.com
Iminostilbene hydrochloride: A major by-product formed during the reaction. google.com
9-Methylacridine: A significant amine-like by-product. google.com
Other amine-like by-products: Formed in smaller quantities. google.com
Greasy or tarry components and dyes: Can be present in cruder synthesis routes. google.com
Table of Common Impurities:
| Impurity Name | Type | Origin | Control Strategy |
| Iminostilbene | Unreacted Starting Material | Incomplete reaction | Process optimization for full conversion |
| Iminostilbene Hydrochloride | By-product | Reaction of Iminostilbene with HCl | In-situ neutralization |
| 9-Methylacridine | By-product | Side reaction | Purification via aqueous wash |
Several strategies are employed to control these impurities during manufacturing. The optimized batch process, which ensures the complete conversion of iminostilbene, is the first line of defense against starting material contamination. google.com After the reaction, the aqueous phase, which contains the hydrochlorides of amine-like by-products such as 9-methylacridine, is separated, effectively purifying the organic phase containing the product. google.comgoogle.com
Further purification can be achieved by treating the product solution with activated carbon, which adsorbs various impurities. google.com The final product is typically isolated and purified by crystallization from a suitable solvent, such as methanol. google.com This crystallization step is highly effective, yielding a product pure enough to meet the stringent requirements of pharmacopoeias for the final active pharmaceutical ingredient. google.com
Waste Management and By-product Utilization Strategies
Effective waste management and by-product utilization are critical for improving the economic and environmental profile of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride production. The primary by-product of the synthesis is iminostilbene hydrochloride. google.com A key process optimization involves the in-situ utilization of this by-product. By adding an aqueous base, the iminostilbene is regenerated and consumed in the ongoing reaction, effectively recycling the by-product within the same batch and maximizing atom economy. google.com
The process generates an acidic aqueous waste stream containing the hydrochlorides of amine-like by-products, notably 9-methylacridine. google.comgoogle.com This aqueous phase is separated from the main product stream. It is noted that the amine by-products can be liberated from this aqueous phase through treatment with a base like sodium hydroxide (B78521) (NaOH), although further utilization of these recovered amines is not detailed. google.com
Another significant waste component is excess phosgene, a highly toxic gas. Industrial processes require specialized off-gas treatment systems to safely destroy any unreacted phosgene, typically through hydrolysis with a caustic solution. google.com The use of hazardous solvents like toluene and chlorobenzene also necessitates proper handling and disposal or recycling procedures to minimize environmental impact. The final product of this intermediate, carbamazepine, has been identified as an environmental contaminant in wastewater, highlighting the importance of responsible management throughout the entire lifecycle of related compounds. wikipedia.org
Future Research Directions and Emerging Trends in the Chemistry of 5h Dibenzo B,f Azepine 5 Carbonyl Chloride
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride often involves hazardous reagents like phosgene (B1210022) and solvents such as toluene (B28343) or chlorobenzene (B131634). google.com A primary goal for future research is the development of greener, safer, and more efficient synthetic routes.
Key Research Thrusts:
Phosgene Alternatives: A major focus is replacing the highly toxic phosgene. Research into alternative carbonylating agents, such as triphosgene (B27547) or diphosgene, which are solids and easier to handle, is ongoing. niscpr.res.in Another avenue involves halocyanogens (e.g., ClCN) in biphasic systems, which can circumvent the need for phosgene entirely.
Green Solvents and Catalysis: The industry is moving away from hazardous chlorinated solvents and exploring more environmentally benign options. beilstein-journals.org Future syntheses will likely employ greener solvents or even solvent-free conditions. beilstein-journals.org Furthermore, the development of catalytic methods, for instance, using palladium(II) catalysts for cyclization/addition reactions in eco-friendly solvents, represents a significant step towards sustainability in dibenzoazepine synthesis. beilstein-journals.org
Process Intensification: Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for reactions involving hazardous materials. Implementing continuous-flow systems for the phosgenation of 5H-dibenzo[b,f]azepine could minimize risks and improve yield and purity.
These sustainable approaches, while developed for the chloride, would be directly adaptable for the synthesis of the corresponding acyl bromide, likely by substituting the chlorinating agent with a suitable brominating agent like oxalyl bromide or phosphorus tribromide.
| Method | Key Reagents | Advantages | Challenges |
|---|---|---|---|
| Traditional Phosgenation | 5H-Dibenzo[b,f]azepine, Phosgene | Well-established, high yield | High toxicity of phosgene, hazardous solvents |
| Alternative Carbonylating Agents | Triphosgene, Diphosgene | Safer handling (solid reagents) | May require specific activation |
| Catalytic Routes | Palladium catalysts, eco-friendly solvents | Reduced waste, milder conditions | Catalyst cost and recovery |
| Continuous Flow | Flow reactor setup | Enhanced safety, better control | Initial setup cost, potential for clogging |
Exploration of Undiscovered Reactivity and Catalytic Transformations
The reactivity of the carbonyl chloride group makes this scaffold a versatile building block for creating a wide array of derivatives. It readily undergoes nucleophilic substitution with amines, alcohols, and hydrazines. smolecule.com Future research aims to uncover new reaction pathways and expand its synthetic utility through modern catalytic methods.
Emerging Areas of Interest:
Cross-Coupling Reactions: While N-arylation of the parent 5H-dibenzo[b,f]azepine scaffold using palladium, copper, and nickel catalysts is known, exploring transition-metal-catalyzed cross-coupling reactions directly involving the carbonyl chloride group could open new avenues for creating complex molecules with novel carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org
Asymmetric Catalysis: Developing enantioselective transformations of prochiral derivatives of the dibenzoazepine scaffold is a significant challenge. Future work could focus on designing chiral catalysts that can control the stereochemistry of reactions at or near the seven-membered ring, leading to the synthesis of single-enantiomer drugs.
Photoredox Catalysis: Light-mediated reactions offer mild and highly selective ways to form chemical bonds. Investigating the photochemical reactivity of 5H-dibenzo[b,f]azepine-5-carbonyl chloride and its derivatives could lead to the discovery of unprecedented transformations and provide access to novel molecular architectures. A recent study demonstrated a photochemical method for the acylation of alkyl bromides and chlorides, highlighting a potential pathway for unique reactivity. acs.org
The inherently higher reactivity of an acyl bromide would make it an excellent candidate for these novel catalytic systems, potentially allowing for reactions to occur under even milder conditions or with a broader range of substrates compared to the chloride. quora.comquora.com
Design and Synthesis of Advanced Functional Materials Based on the Scaffold
The rigid, electron-rich dibenzo[b,f]azepine core is not only important for pharmaceuticals but also possesses intriguing photophysical properties, making it an attractive scaffold for advanced functional materials. beilstein-journals.orgresearchgate.net
Future Applications in Materials Science:
Organic Electronics: The dibenzoazepine moiety has been incorporated into materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where it can function as a hole-transporting or light-emitting unit. researchgate.netgoogle.com Future work will focus on synthesizing novel polymers and dendrimers based on this scaffold to fine-tune their electronic properties and improve device efficiency and stability. google.com
Chemosensors: By functionalizing the dibenzoazepine scaffold with specific recognition units, it is possible to create fluorescent chemosensors. These sensors could be designed to detect specific ions, molecules, or environmental pollutants with high sensitivity and selectivity.
Functional Polymers: The N-carbonyl chloride group is an ideal handle for grafting the dibenzoazepine unit onto polymer backbones or for use as an initiator in polymerization reactions. rsc.org This could lead to the creation of polymers with unique thermal, optical, or electronic properties for a range of specialty applications. amanote.com
| Application Area | Material Type | Key Property from Scaffold | Research Goal |
|---|---|---|---|
| OLEDs/OFETs | Conjugated Polymers, Small Molecules | Hole transport, Luminescence | Improve efficiency, lifetime, and color purity |
| Chemosensors | Functionalized Monomers | Fluorescence | Enhance selectivity and sensitivity for specific analytes |
| Specialty Polymers | Polyacrylates, Polyamides | Thermal stability, Refractive index | Create materials for advanced coatings or optical films |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The complexity of organic synthesis presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). rjptonline.org These computational tools can accelerate discovery by predicting reaction outcomes, optimizing conditions, and even suggesting novel synthetic routes. nih.gov
Synergies of AI/ML and Chemistry:
Reaction Outcome Prediction: ML models, trained on large reaction databases, can predict the likely products, yields, and even stereoselectivity of reactions involving the 5H-dibenzo[b,f]azepine-5-carbonyl chloride scaffold with various nucleophiles and catalysts. rjptonline.org This predictive power can save significant time and resources in the lab by prioritizing high-yield reactions. rjptonline.org
Condition Optimization: AI-driven algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. This is particularly valuable for complex, multi-step syntheses.
De Novo Synthesis Design: Advanced AI platforms can perform retrosynthetic analysis to propose entirely new synthetic pathways to target molecules based on the dibenzoazepine core. These tools can uncover non-intuitive connections and help chemists design more efficient and innovative syntheses.
The integration of AI and ML will be crucial in navigating the complexities of dibenzoazepine chemistry, from developing sustainable syntheses to designing next-generation materials. frontiersin.orgnih.gov These powerful computational approaches will undoubtedly play a pivotal role in shaping the future of research in this field.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H-Dibenzo[b,f]azepine-5-carbonyl bromide, and how do reaction conditions influence yield?
- The compound is typically synthesized via phosgenation or bromination of 5H-dibenzo[b,f]azepine. For example, phosgenation with phosgene (COCl₂) produces the carbonyl chloride intermediate, which can be brominated using PBr₃ or HBr under controlled conditions . Key parameters include temperature (0–5°C to prevent side reactions), solvent choice (e.g., dry DCM for moisture sensitivity), and stoichiometric control of brominating agents to avoid over-bromination. Yields range from 60–75% depending on purity of starting materials .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Aromatic proton signals in the δ 7.2–7.8 ppm range confirm the dibenzazepine backbone, while the carbonyl carbon (C=O) appears at δ ~165–170 ppm. Bromine’s electronegativity causes deshielding in adjacent carbons .
- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]+ at m/z 377 (C₁₅H₉BrNO⁺) confirms the molecular formula. Fragmentation patterns (e.g., loss of Br⁻ at m/z 298) validate structural integrity .
- IR Spectroscopy : A strong C=O stretch at ~1750 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ are diagnostic .
Q. How is this compound utilized as an intermediate in pharmaceutical research?
- It serves as a key precursor for carbamazepine analogs and anticonvulsant derivatives. For example, nucleophilic substitution with amines (e.g., 1-phenylpiperazine) yields carboxamide derivatives with potential CNS activity . Its reactivity at the carbonyl group enables conjugation with heterocycles for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What mechanistic challenges arise during the bromination of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, and how can side products be minimized?
- Bromination may lead to over-bromination at the aromatic ring (e.g., para positions) due to electron-rich regions. Using milder brominating agents (e.g., NBS in CCl₄) and low temperatures (0°C) suppresses electrophilic aromatic substitution. Monitoring via TLC (hexane:EtOAc = 3:1) ensures reaction quench at the mono-brominated stage .
- Competing hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis to the carboxylic acid .
Q. How can chromatographic methods resolve co-eluting impurities in this compound?
- HPLC-UV (C18 column, 70:30 MeCN:H₂O, 1 mL/min) separates the target compound (RT = 8.2 min) from common impurities like 10-bromo derivatives (RT = 9.5 min) and hydrolyzed acid (RT = 5.8 min) .
- GC-MS (HP-5 column, 250°C) detects volatile byproducts (e.g., residual phosgene derivatives), but requires derivatization for non-volatile species .
Q. What conformational insights from computational modeling enhance the design of derivatives?
- DFT calculations (B3LYP/6-31G*) reveal that the dibenzazepine backbone adopts a twisted boat conformation , with the carbonyl group perpendicular to the aromatic planes. This steric arrangement influences reactivity: substituents at the 10-position hinder nucleophilic attack at the carbonyl . UV-Vis spectra (λmax ~280 nm) correlate with π→π* transitions in the conjugated system, aiding in photostability assessments .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Toxicological Data : Limited studies suggest respiratory irritation (GHS P261). Use fume hoods, PPE (nitrile gloves, goggles), and avoid skin contact .
- Storage : Store under argon at –20°C to prevent bromine displacement by moisture. Decomposes exothermically above 40°C .
Q. How can reaction yields be optimized in large-scale syntheses?
- Flow Chemistry : Continuous phosgenation/bromination reduces side reactions (residence time <2 min) and improves scalability .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate bromination at the carbonyl, reducing reagent excess (from 2.5 eq. to 1.2 eq. PBr₃) .
Contradictions and Gaps
- reports a triethylbenzylammonium chloride-mediated method for azepine derivatives, but its applicability to bromination remains untested. Comparative studies are needed .
- Spectral data in (UV-Vis) and (NMR) align with computational models, but discrepancies in melting points (e.g., 246–248°C vs. 250–255°C for dichloro derivatives) suggest polymorphic forms requiring further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
